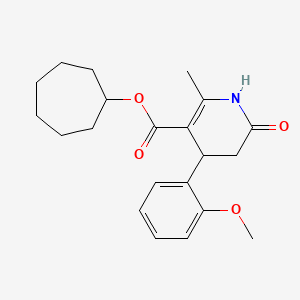

![molecular formula C12H19N3O3S B5546800 N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5546800.png)

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, typically involves multi-step reactions that start from basic precursors such as thiosemicarbazides, hydrazines, and various ketones or aldehydes. For example, Kumara et al. (2018) discuss the synthesis of a novel pyrazole derivative through a sequence involving elemental analysis, spectral characterization (FT-IR, NMR, MS, UV-visible spectra), and X-ray crystallography to confirm the structure. This process likely shares similarities with the synthesis of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, emphasizing the importance of careful selection of starting materials and conditions to achieve the desired compound (Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined using X-ray crystallography, which provides detailed insights into the arrangement of atoms within the molecule. For instance, in the study by Kumara et al. (2018), the crystal structure revealed a dihedral angle between the pyrazole and the thiophene rings, indicating a twisted conformation, which is crucial for understanding the compound's reactivity and interaction with other molecules. Such structural analyses are fundamental for comprehensively understanding the molecular geometry and electronic structure of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide (Kumara et al., 2018).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, leveraging their reactive sites such as nitrogen atoms in the pyrazole ring and the functional groups attached to it. These reactions can include nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The detailed mechanism and outcome of these reactions are influenced by the compound's molecular structure and electronic configuration.

Physical Properties Analysis

The physical properties of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide, such as melting point, solubility, and crystalline form, can be deduced from studies like those conducted by Kumara et al. (2018). These properties are essential for determining the compound's suitability for various applications and for designing appropriate handling and storage conditions (Kumara et al., 2018).

Scientific Research Applications

Metabolism and Pharmacokinetics

Disposition and Metabolism of Novel Compounds : Studies on novel compounds similar to N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide often focus on their disposition and metabolism in humans. For instance, the disposition of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, was determined in healthy male subjects, highlighting the importance of understanding the metabolic pathways and elimination processes of therapeutic agents (Renzulli et al., 2011).

Therapeutic Applications

Novel Antiviral Agents : Research into novel compounds often includes investigating their potential as antiviral agents. For example, BIT225, a novel antiviral drug that blocks Vpu ion channel activity, has shown promise in reducing the viral burden in myeloid lineage cells, indicating its potential role in the eradication of viruses from the host (Wilkinson et al., 2016).

Diagnostic and Imaging Applications

Amyloid Imaging in Neurological Diseases : Compounds with specific binding properties are used in imaging techniques to diagnose and study the progression of neurological diseases. The use of PET amyloid ligand [11C]PIB in Alzheimer's disease is a prime example, demonstrating the role of such compounds in enhancing our understanding of disease mechanisms and aiding in diagnosis (Engler et al., 2007).

Safety and Toxicology

Evaluation of Toxicological Properties : The safety and toxicological properties of new compounds are critical areas of research. Studies focus on assessing the potential adverse effects and toxicity levels to ensure safety for human use. For instance, the evaluation of the free radical scavenger MCI-186 in patients with cerebral infarction used MRI and spectroscopy to assess its neuroprotective effects, highlighting the importance of safety evaluations in the development of therapeutic agents (Houkin et al., 1998).

properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S/c1-2-3-10-6-11(15-14-10)12(16)13-7-9-4-5-19(17,18)8-9/h6,9H,2-5,7-8H2,1H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDSBQQEWJKMBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)NCC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

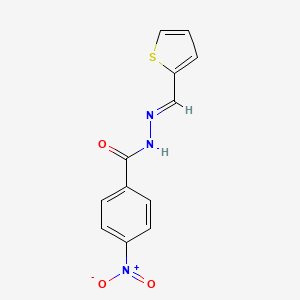

![1-[2-(4-{1-[2-(dimethylamino)ethyl]-1H-imidazol-2-yl}-1-piperidinyl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5546717.png)

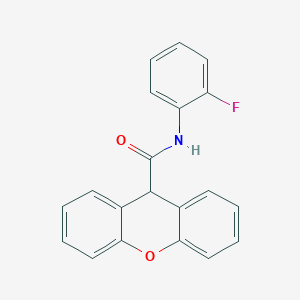

![[(1S)-2-(3,3-diphenyl-1-piperidinyl)-1-(1H-imidazol-4-ylmethyl)-2-oxoethyl]amine dihydrochloride](/img/structure/B5546729.png)

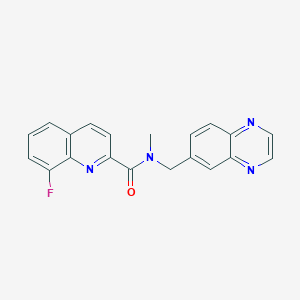

![N-[(3S*,4R*)-1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5546731.png)

![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B5546739.png)

![2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5546751.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5546756.png)

![3-[(4-chlorobenzylidene)amino]-8-methoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5546762.png)

![2-{2-[2-(4-fluorophenyl)-1-azetidinyl]-2-oxoethyl}-4-methyl-1(2H)-phthalazinone](/img/structure/B5546797.png)

![5-(3,4-dimethoxyphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5546802.png)

![4-methyl-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5546808.png)